4-Acetyl-1-naphthoic acid
Description
4-Acetyl-1-naphthoic acid (CAS 131986-05-5) is a naphthalene derivative with the molecular formula C₁₃H₁₀O₃ and a molecular weight of 214.22. It features a carboxylic acid group at the 1-position and an acetyl group at the 4-position of the naphthalene ring . This compound is synthesized via Friedel-Crafts acylation using α-naphthylamine, acetyl chloride, and sodium cyanide, followed by hydrolysis . Optimized methods achieve yields up to 96% and purity exceeding 98% using 1,4-naphthalenedicarboxylic acid and acid catalysts like SOCl₂ or H₂SO₄ under controlled conditions .
It is a key intermediate in veterinary pharmaceuticals such as afoxolaner and esafoxolaner, which are used to treat ectoparasites in animals . Physically, it appears as an off-white to yellow crystalline powder and is stored at room temperature in sealed containers . Hazards include skin, eye, and respiratory irritation (H315, H319, H335) .
Properties
IUPAC Name |
4-acetylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-8(14)9-6-7-12(13(15)16)11-5-3-2-4-10(9)11/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCFRBZXXQJPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735919 | |
| Record name | 4-Acetylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131986-05-5 | |
| Record name | 4-Acetyl-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131986-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylnaphthalene-1-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131986055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-acetyl-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.772 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-naphthoic acid typically involves the following steps:
Starting Material: The process begins with 4-bromo-1-naphthyl ethyl ketone.
Reaction with Trimethyl Orthoformate: This compound is reacted with trimethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid, benzenesulfonic acid, or p-ethylbenzene sulfonic acid in an organic solvent like methanol, ethanol, acetone, or acetonitrile.
Formation of Intermediate: The reaction yields 4-bromo-1-(1,1-dimethoxyethyl) naphthalene.
Reaction with n-Butyllithium: This intermediate is then reacted with n-butyllithium in an organic solvent such as tetrahydrofuran, dichloromethane, or dichloroethane.
Addition of Carbon Dioxide: Carbon dioxide is added to the reaction mixture.
Acidification: The final step involves the addition of an inorganic acid such as hydrochloric acid, sulfuric acid, or nitric acid to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
The acetyl group (-COCH₃) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
Key Findings:
-
Hypochlorite-mediated oxidation : Treatment with sodium hypochlorite (NaOCl) in alkaline conditions converts the acetyl group to a carboxylic acid. This reaction is critical in synthesizing naphthalene dicarboxylic acids .
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Oxidative cleavage : Strong oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) further oxidize the acetyl group, though specific conditions for 4-acetyl-1-naphthoic acid remain undocumented in available literature.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl → Carboxylic Acid | NaOCl, NaOH, 90°C | 4-Bromo-1-naphthoic acid | 91% | |
| - | CrO₃ (hypothetical) | 1,4-Naphthalenedicarboxylic acid | - |
Hydrolysis of Ester Derivatives
The methyl ester derivative (methyl 4-acetyl-1-naphthoate) undergoes base-catalyzed hydrolysis to regenerate the parent carboxylic acid.
Experimental Protocol :
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Reagents : Sodium hydroxide (NaOH), tetrabutylammonium bromide (TBAB) in toluene/water.
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Conditions : 65°C, overnight reaction.
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Mechanism : Nucleophilic acyl substitution followed by acidification.
| Starting Material | Reagents | Product | Purity | Yield |
|---|---|---|---|---|
| Methyl 4-acetyl-1-naphthoate | NaOH, TBAB | This compound | 98.6% | 91.2% |
Substitution Reactions
Electrophilic substitution occurs at the naphthalene ring, influenced by directing effects of the acetyl and carboxylic acid groups.
Notable Examples:
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Bromination : this compound reacts with bromine (Br₂) in the presence of Lewis acids (e.g., AlCl₃) to form mono- or di-brominated derivatives. Specific positions depend on reaction conditions .
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Chlorination : Chlorine bleach liquor facilitates substitution at the 4-position, as seen in the synthesis of 4-chloro derivatives .
| Reaction Type | Reagents | Position | Product | Reference |
|---|---|---|---|---|
| Bromination | Br₂, AlCl₃ | 2- or 4- | Bromo-substituted naphthoic acid | |
| Chlorination | Cl₂, NaOH | 4- | 4-Chloro-1-naphthoic acid |
Reduction:
The carbonyl group in the acetyl moiety can be reduced to an alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). While direct evidence for this compound is limited, analogous naphthoic acids show this reactivity .
Esterification:
Reaction with alcohols (e.g., methanol) in acidic conditions regenerates ester derivatives, useful in protecting the carboxylic acid group during synthesis .
Comparative Reactivity Table
| Functional Group | Reaction | Reagents | Outcome |
|---|---|---|---|
| Acetyl (-COCH₃) | Oxidation | NaOCl/KMnO₄ | Carboxylic acid |
| Carboxylic acid (-COOH) | Esterification | CH₃OH/H⁺ | Methyl ester |
| Naphthalene ring | Bromination | Br₂/AlCl₃ | Halogenated derivative |
Research Case Studies
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Sodium Hypochlorite Oxidation :
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4-Bromo-1-acetylnaphthalene treated with NaOCl yielded 4-bromo-1-naphthoic acid (91% yield).
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Critical for large-scale synthesis of dicarboxylic acids.
-
-
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While not directly tested on this compound, related naphthoates undergo enzymatic prenylation, suggesting potential biotechnological applications.
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Scientific Research Applications
Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of starting material with trimethyl orthoformate. |
| 2 | Formation of intermediate compound. |
| 3 | Reaction with n-butyllithium. |
| 4 | Addition of carbon dioxide to form the final product. |
Chemistry
In synthetic organic chemistry, 4-acetyl-1-naphthoic acid serves as an important intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and electrophilic substitution—makes it a valuable building block in organic synthesis .
Common Reactions:
- Oxidation: Converts acetyl group to a carboxylic acid.
- Reduction: Reduces carbonyl to alcohol.
- Substitution: Electrophilic aromatic substitutions yield various derivatives.
Biology
Research into the biological activities of this compound has revealed potential interactions with biomolecules, suggesting that it may influence enzyme activity or receptor interactions. Studies indicate that this compound could serve as a lead structure for developing new therapeutic agents.
Biological Activities:
- Potential anti-inflammatory properties.
- Anticancer activities under investigation.
Medicine
In medicinal chemistry, this compound is explored as a precursor in synthesizing pharmaceutical compounds. Its derivatives have been evaluated for their efficacy in treating various conditions, particularly those related to inflammation and cancer .
Case Study:
A study on its derivatives indicated promising results in inhibiting tumor growth in vitro, highlighting its potential as an anticancer agent.
Industry
The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity. It plays a role in developing colorants for textiles and plastics .
Mechanism of Action
The mechanism of action of 4-acetyl-1-naphthoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Functional Differences
The table below compares 4-acetyl-1-naphthoic acid with naphthoic acid derivatives differing in substituents:
Key Comparative Analysis
Electronic and Steric Effects
- Acetyl Group (this compound) : The electron-withdrawing acetyl group increases acidity at the carboxylic acid position compared to alkyl-substituted derivatives. This enhances reactivity in condensation reactions, making it suitable for pharmaceutical synthesis .
- Ethyl/Methyl Groups : Electron-donating alkyl groups (e.g., in 4-ethyl or 4-methyl derivatives) reduce acidity and polarity, favoring applications in hydrophobic environments or as intermediates in polymer chemistry .
Physicochemical Properties
- Solubility: Polar substituents like acetyl or hydroxy improve water solubility. For example, this compound is more soluble in polar solvents (e.g., methanol) than its ethyl or methyl counterparts .
Biological Activity
4-Acetyl-1-naphthoic acid (C₁₃H₁₀O₃) is an organic compound characterized by an acetyl group at the fourth position and a carboxylic acid group at the first position on the naphthalene ring. This compound has garnered attention for its potential biological activities and applications in pharmaceuticals, particularly in anti-inflammatory and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that may exert biological effects. This compound has shown potential in modulating enzyme activity, which is crucial in various biochemical pathways.
Research Findings
Recent studies have explored the effects of this compound on different biological systems. Some key findings include:
- Anti-inflammatory Properties : Similar compounds, such as 1,4-dihydroxy-2-naphthoic acid, have exhibited anti-inflammatory activity by binding to the aryl hydrocarbon receptor (AhR), suggesting that this compound may share similar pathways .
- Enzymatic Interactions : The compound may influence the activity of cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes in humans.
Case Study 1: Anti-Cancer Activity
In a study examining naphthoic acids' structural effects on cancer cell lines, researchers found that derivatives like this compound could inhibit cell proliferation in certain cancer types. The study highlighted the potential for these compounds to serve as lead structures for developing new anticancer agents .
Case Study 2: Enzyme Modulation
A separate investigation into the modulation of cytochrome P450 enzymes demonstrated that naphthoic acid derivatives could significantly alter enzyme activity, potentially impacting drug metabolism. This suggests that this compound may play a role in pharmacokinetics and drug interactions.
Comparative Analysis with Similar Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₃H₁₀O₃ | Potential anti-inflammatory and anticancer properties |
| 1,4-Dihydroxy-2-naphthoic acid | C₁₂H₈O₄ | Strong AhR agonist with anti-inflammatory effects |
| 4-Methyl-1-naphthoic acid | C₁₃H₁₂O₂ | Moderate enzyme modulation effects |
Q & A
Q. How can researchers design controlled experiments to elucidate the compound’s role in modulating enzymatic activity?
- Methodology : Use enzyme inhibition assays (e.g., acetylcholinesterase) with varying concentrations of this compound. Apply Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive). Include negative controls (unmodified 1-naphthoic acid) to isolate acetyl group effects .
Methodological Notes for Data Presentation
- Tables : Include raw data (e.g., reaction yields, spectral peaks) and processed metrics (e.g., statistical significance, error margins) .
- Figures : Use high-resolution chromatograms or crystallographic data with annotated critical regions .
- Supplementary Materials : Archive NMR/Fourier-transform spectra, computational input files, and experimental videos for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
